(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine

Description

Properties

IUPAC Name |

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPFZBJQSMUMBG-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221692 | |

| Record name | Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268521-86-3 | |

| Record name | Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the known and predicted physicochemical properties of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine. As experimental data for this specific molecule is limited in public literature, this guide synthesizes available information, provides expert analysis based on structurally analogous compounds, and details authoritative protocols for empirical determination. The objective is to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this compound in a drug discovery and development context.

Introduction and Molecular Identity

This compound is a substituted cycloalkylamine. Its structure, featuring a cyclopentyl scaffold, a secondary amine, a methoxy group, and defined stereochemistry, makes it a potentially valuable building block in medicinal chemistry. The precise spatial arrangement of its functional groups—the basic nitrogen of the secondary amine and the hydrogen-bond accepting methoxy group—can be critical for molecular recognition in biological systems. Understanding its fundamental physicochemical properties is the first step in harnessing its synthetic potential.

While this compound is commercially available from various suppliers, a comprehensive, publicly available dataset of its experimental physicochemical properties is not yet established. This guide therefore serves as both a repository of known information and a predictive framework based on established chemical principles and data from close structural analogs.

Chemical Structure and Identifiers

The identity of a compound is unequivocally established by its structure and internationally recognized identifiers.

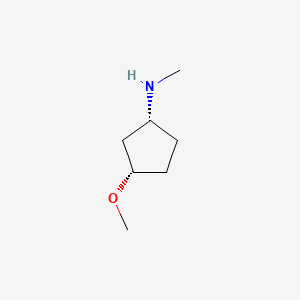

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 1268521-86-3 (for rel-(1R,3S) isomer) | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Exact Mass | 129.115364 g/mol | [1] |

| InChI Key | HAPFZBJQSMUMBG-JHPDDGAFNA-N |[1] |

Core Physicochemical Properties: A Data Synthesis

This section summarizes the known, inferred, and predicted physicochemical properties critical for laboratory use, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Inferred) | Rationale & Causality |

|---|---|---|

| Physical State | Colorless to light yellow liquid/oil | Small, non-polar molecules with this molecular weight are typically liquids at room temperature. |

| Boiling Point | ~125-135 °C | Inferred from N-methylcyclopentylamine (120-122 °C)[2]. The addition of the methoxy group increases molecular weight and polarity, which is expected to slightly raise the boiling point. |

| Aqueous Solubility | Moderately Soluble | The amine and methoxy groups can act as hydrogen bond acceptors, imparting some water solubility. However, the alkyl backbone limits extensive solubility. Solubility is expected to be pH-dependent. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Based on the predicted pKa of N-methylcyclopentylamine (~10.94)[3]. The secondary amine is strongly basic. The remote methoxy group has a minor, electron-withdrawing inductive effect that may slightly decrease basicity compared to the analog. |

| LogP (Octanol/Water) | ~1.2 - 1.6 | Based on the predicted LogP of N-methylcyclopentylamine (~1.1 to 1.5)[3][4]. The methoxy group may slightly increase or decrease lipophilicity depending on its conformation and solvent interactions, but the overall value is expected to remain in this range, indicating moderate lipophilicity. |

Ionization State and its Implications (pKa)

The basicity of the secondary amine, quantified by its pKa, is arguably its most important physicochemical property. It dictates the compound's charge state at a given pH, which in turn governs its solubility, membrane permeability, and potential for ionic interactions with biological targets.

The pKa is the pH at which the amine is 50% ionized (protonated) and 50% in its neutral (free base) form.

-

pH < pKa: The compound will be predominantly protonated (C₇H₁₅NOH⁺), leading to higher aqueous solubility and lower lipophilicity.

-

pH > pKa: The compound will be predominantly in its neutral free base form, leading to lower aqueous solubility and higher lipophilicity, which generally favors membrane permeation.

Caption: Relationship between pH, ionization, and properties.

Experimental Determination Protocols

To obtain definitive empirical data, standardized experimental protocols must be followed. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical testing.[5][6][7]

Protocol: Determination of pKa via Potentiometric Titration (Adapted from OECD Guideline 112)

This method determines the dissociation constant by titrating the compound with a strong acid or base and measuring the resulting pH changes.

Principle: The pKa is determined from the pH value at the half-neutralization point on the titration curve.

Methodology:

-

Preparation: Accurately prepare a ~0.01 M solution of this compound in deionized, CO₂-free water.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

-

Titration:

-

Place a known volume (e.g., 50 mL) of the sample solution in a thermostatted vessel.

-

Titrate with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using a calibrated burette or automated titrator.

-

Record the pH value after each addition, ensuring the reading stabilizes.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point (the point of maximum inflection).

-

The pH at the point where half of the volume of titrant required to reach the equivalence point has been added is the pKa.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The results should agree within ±0.1 pKa units.

Protocol: Determination of LogP via Shake-Flask Method (OECD Guideline 107)

This protocol measures the partitioning of a compound between two immiscible phases, n-octanol and water, to determine its lipophilicity.

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

-

Test Solution: Prepare a stock solution of the compound in n-octanol. The concentration should be low enough to avoid saturation in either phase and must be accurately quantifiable by the chosen analytical method (e.g., HPLC-UV, LC-MS).

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated water and the pre-saturated n-octanol containing the compound.

-

Shake the vessel vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a controlled temperature.

-

-

Phase Separation: Allow the phases to separate. Centrifugation is highly recommended to ensure a clean separation.

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Validation: The experiment should be run at multiple starting concentrations and the results should be consistent.

Conclusion

This compound is a secondary amine with strong basicity (predicted pKa ~10.5-11.0) and moderate lipophilicity (predicted LogP ~1.2-1.6). While extensive experimental data is not yet available, these predicted properties, derived from close structural analogs, provide a robust starting point for its application in research. The compound will exist almost exclusively in its protonated, water-soluble form at physiological pH. For applications requiring membrane permeability, formulation at a higher pH or use of a pro-drug strategy may be necessary. The standardized protocols outlined in this guide provide a clear pathway for researchers to empirically determine these critical parameters, ensuring data integrity and facilitating successful drug development programs.

References

-

OECD (2024). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link][5][7]

-

OECD (2024). OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties. Organisation for Economic Co-operation and Development. [Link][6]

-

Chemsrc (2024). N-Methylcyclopentanamine | CAS#:2439-56-7. [Link][4]

-

PubChem (2024). N-methylcyclopentanamine. National Center for Biotechnology Information. [Link][8]

Sources

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc [chemsrc.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiroptical Properties of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the chiroptical properties of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine, a chiral substituted cyclopentanamine of interest in synthetic and medicinal chemistry. In the absence of specific published experimental data for this molecule, this document serves as a predictive and methodological whitepaper. It outlines the critical interplay between molecular conformation and chiroptical response, detailing the theoretical underpinnings and practical application of key analytical techniques, including optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). By integrating computational modeling with established spectroscopic protocols, this guide offers a robust, self-validating system for determining the absolute configuration and solution-state conformational landscape of this and structurally related chiral amines.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, known as enantiomers. In the pharmaceutical industry, the stereochemistry of a drug candidate is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] this compound is a chiral molecule featuring two stereocenters, making the unambiguous assignment of its absolute configuration and an understanding of its three-dimensional structure in solution critical for its potential applications.[2] Chiroptical spectroscopic techniques provide a powerful, non-destructive means to probe this chirality.[3]

This guide will focus on a multi-pronged approach to elucidating the chiroptical properties of this compound, emphasizing the synergy between experimental measurements and computational predictions.

Conformational Landscape of a Substituted Cyclopentane Ring

The chiroptical properties of a flexible molecule are a population-weighted average of the properties of all its accessible conformations.[4][5] Therefore, a thorough conformational analysis is the foundational step in understanding the ECD and VCD spectra of this compound.

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain.[6][7] The two most common conformations are the envelope and the twist (or half-chair).[6][7][8] For a substituted cyclopentane, the relative energies of these conformers and the preferred positions of the substituents (axial vs. equatorial) are influenced by steric and electronic factors. In the case of this compound, the trans relationship between the amine and methoxy groups will dictate the energetically preferred puckering of the ring.

Logical Workflow for Conformational Analysis

The relationship between conformational search and spectral prediction is illustrated below. A comprehensive search for low-energy conformers is essential for accurate spectral simulation.

Caption: Workflow for computational chiroptical analysis.

Key Chiroptical Techniques and Methodologies

Optical Rotation (OR)

Optical rotation is the measure of the rotation of the plane of polarized light by a chiral substance.[9][10] While it is a single value at a specific wavelength (commonly the sodium D-line, 589 nm), it provides the initial confirmation of optical activity.

Protocol for Optical Rotation Measurement:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable achiral solvent (e.g., methanol, chloroform) to a known concentration (c, in g/mL).

-

Instrumentation: Use a calibrated polarimeter.

-

Measurement:

-

Fill a polarimeter cell of known path length (l, in decimeters) with the solution.

-

Measure the observed rotation (α).

-

Record the temperature (T) and the wavelength (λ) of the light source.

-

-

Calculation of Specific Rotation [α]:

-

The specific rotation is calculated using the formula: [α]Tλ = α / (l × c) .[9]

-

Causality and Trustworthiness: The choice of solvent is critical, as molecular conformations and hydrogen bonding can be solvent-dependent, thereby influencing the observed rotation.[11] Reporting the concentration, solvent, temperature, and wavelength is essential for the reproducibility and trustworthiness of the data.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[3][12] It is particularly sensitive to the spatial arrangement of chromophores. The chromophores in this compound are the N-methylamino group and the methoxy group. While these are relatively weak chromophores in the accessible UV region, their electronic transitions become ECD-active due to the chiral cyclopentane scaffold.[12]

Protocol for ECD Analysis:

-

Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent, achiral solvent (e.g., acetonitrile, methanol). The concentration should be optimized to yield a maximum absorbance of ~0.8-1.0.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the ECD spectrum of the sample, typically from 300 nm down to ~190 nm.

-

Spectra are typically reported in units of molar ellipticity [θ] or differential molar extinction coefficient (Δε).

-

-

Computational Prediction (Self-Validation):

-

Perform time-dependent density functional theory (TD-DFT) calculations on the previously determined low-energy conformers to predict the ECD spectrum.[13]

-

The predicted spectrum is a Boltzmann-averaged composite of the spectra of individual conformers.[4]

-

Comparison of the experimental spectrum with the predicted spectrum for the (1R,3S) enantiomer allows for the unambiguous assignment of the absolute configuration.[14]

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions.[15] VCD provides a rich fingerprint of the entire molecular structure, making it exceptionally powerful for stereochemical analysis, especially for molecules with weak electronic chromophores.[16]

Protocol for VCD Analysis:

-

Sample Preparation: Prepare a concentrated solution (~0.1 M) of the amine in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄). A short pathlength cell is typically required.

-

Data Acquisition:

-

Use an FT-VCD spectrometer.

-

Acquire the VCD and the corresponding IR absorption spectra over the mid-IR range (e.g., 2000-900 cm⁻¹). Data collection often requires several hours to achieve an adequate signal-to-noise ratio.

-

-

Computational Prediction and Interpretation:

-

Calculate the harmonic vibrational frequencies and VCD intensities for each low-energy conformer using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[15][17]

-

Generate a Boltzmann-averaged predicted VCD spectrum.

-

A direct, sign-for-sign comparison between the experimental and predicted VCD spectra provides a high-confidence assignment of the absolute configuration.[18]

-

Key Vibrational Modes for this compound:

| Vibrational Region (cm⁻¹) | Expected Modes | Significance for VCD |

| ~3350-3310 | N-H Stretch (secondary amine) | A single band is expected.[19][20] Its VCD signal will be sensitive to hydrogen bonding and local chirality. |

| 2960-2850 | C-H Stretches (CH₃, CH₂, CH) | This region often contains strong VCD signals that are highly sensitive to the overall molecular conformation. |

| ~2800 | Symmetric N-CH₃ Stretch | A characteristic sharp peak that can provide a distinct VCD signature.[20] |

| 1470-1430 | CH₂/CH₃ Bending | Complex region, but the VCD patterns are a sensitive probe of the stereocenters. |

| 1250-1020 | C-N and C-O Stretches | These stretches are directly connected to the chiral centers and are expected to produce informative VCD signals.[19] |

| 910-665 | N-H Wag | A broad, strong band in the IR for secondary amines; its VCD couplet can be conformationally dependent.[19] |

Integrated Data Analysis: A Self-Validating System

The true power of this approach lies in the integration of multiple techniques. An agreement between the experimental results and the computational predictions across OR, ECD, and VCD provides an exceptionally high level of confidence in the structural assignment.

Caption: Integrated approach for chiroptical analysis.

A discrepancy between any of the experimental and computed data would indicate an incomplete conformational search, an incorrect assignment, or the presence of significant solvent effects not captured by the computational model. This iterative process of comparison and refinement constitutes a self-validating system.

Conclusion

The comprehensive chiroptical characterization of this compound requires a synergistic application of experimental spectroscopy and theoretical computation. By first establishing the conformational landscape through molecular modeling, researchers can accurately predict the optical rotation, electronic circular dichroism, and vibrational circular dichroism spectra. The subsequent comparison of these predictions with meticulously acquired experimental data provides a robust and reliable method for the unambiguous assignment of the molecule's absolute configuration and the elucidation of its preferred solution-state structure. This guide provides the necessary framework for executing such an analysis, ensuring scientific integrity and delivering trustworthy results crucial for drug development and advanced chemical research.

References

- Computational prediction of chiroptical properties in structure elucidation of natural products. (2019).

- Computational prediction of chiroptical properties in structure elucidation of n

- Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems: II. Application to chiral azobenzenes. SPIE Digital Library.

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Thesis.

- Application of computational chemistry methods to the prediction of chirality and helical twisting power in liquid crystal systems. SPIE Digital Library.

- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Analytical Chemistry.

- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.

- Electronic circular dichroism for chiral analysis.

- Studying Chirality with Vibrational Circular Dichroism. (2017). Gaussian.com.

- A Conformational Analysis of 2-(X), 4-(Y)-Substituted Pentanes (X, Y = OH, SH), Using Chiroptical Properties and 1H NMR Spectroscopy.

- ECD spectra of imines.

- Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. (2021). PMC - NIH.

- Electronic Circular Dichroism. Encyclopedia.pub.

- The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society.

- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.

- Conformations of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

- Circular dichroism. Wikipedia.

- Conformational Analysis of Cyclopentane. Scribd.

- Vibr

- Vibrational circular dichroism spectroscopy of chiral molecules. Semantic Scholar.

- Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights

- Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. PMC - NIH.

- IR: amines. Spectroscopy Online.

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.

- An In-depth Technical Guide to the Chirality and Optical Rotation of (1R,2R)-2-methoxycyclopentan-1-ol. Benchchem.

- Synthesis and Chiroptical Properties of Cryptophanes Having C1-symmetry. (2008). PubMed.

- Optical Rotation, Optical Activity, and Specific Rot

- Optical Activity. (2023). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Circular dichroism - Wikipedia [en.wikipedia.org]

- 4. Computational prediction of chiroptical properties in structure elucidation of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. scribd.com [scribd.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and chiroptical properties of cryptophanes having C1-symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 16. gaussian.com [gaussian.com]

- 17. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine

Introduction

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine is a substituted cyclopentylamine derivative with potential applications in pharmaceutical synthesis due to its chiral nature and functional groups.[][2] As with any compound intended for use in drug development, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of this molecule. Adherence to rigorous scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH), is a central theme of this document.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The stability of a pharmaceutical compound directly impacts its safety, efficacy, and shelf-life.[6][7] Forced degradation, or stress testing, is an essential component of drug development, providing critical insights into the intrinsic stability of a molecule.[4][6] By subjecting the compound to conditions more severe than standard accelerated stability testing, we can identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[6][8][9]

This document will detail the necessary analytical techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), for assessing thermal stability.[10][11][12] Furthermore, it will outline a systematic approach to forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the parent compound and its degradants.[8][9][13]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C7H15NO | [][14] |

| Molecular Weight | 129.20 g/mol | [][2][15] |

| CAS Number | 1268521-86-3 | [14] |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature. | Inferred |

| Boiling Point | Not specified. | |

| Melting Point | Not specified. | |

| Solubility | Expected to be soluble in organic solvents and aqueous acidic solutions. | Inferred from structure |

Thermal Stability Analysis

Thermal analysis techniques provide quantitative data on the thermal stability of a material.[10] TGA and DSC are cornerstone methods for this purpose.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] It is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with these decomposition steps.[10][11][16]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Analysis Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.[16]

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve (thermogram) will show one or more steps corresponding to decomposition events.[11][12] Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the first derivative of the TGA curve (DTG curve).[16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[10][17][18] For amines, DSC can reveal complex thermal behaviors, including sensitization effects in the presence of other compounds.[19]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[19]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

-

Analysis Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond any transitions observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.[17] The onset temperature and peak maximum of any exothermic event should be noted as indicators of thermal decomposition.

Visualization of Thermal Analysis Workflow

Caption: Workflow for Thermal Stability Analysis.

Degradation Profile: Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the sample under various stress conditions as mandated by ICH guidelines.[3][5][6] These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][6] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][7]

Stress Conditions

The following stress conditions should be applied to this compound in both solid and solution states (e.g., in a 1 mg/mL solution).[7]

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ether hydrolysis, N-dealkylation |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Hofmann elimination (if quaternary ammonium salt forms) |

| Oxidation | 3% H2O2 at room temperature for 24 hours | N-oxidation, O-dealkylation, ring oxidation |

| Thermal Degradation | Solid state and solution at 80 °C for 72 hours | Dealkylation, ring opening, elimination |

| Photodegradation | Solid state and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[5][6][7] | Photolytic cleavage, free-radical mechanisms |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation.[8][20] It must be able to separate the API from its degradation products and any other impurities.[9][13] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[9]

-

Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for a wide range of small molecules.

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water to ensure the amine is protonated and exhibits good peak shape.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Detection Wavelength: Since the molecule lacks a strong chromophore, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary. For this guide, we will assume HPLC-MS is the chosen technique for its ability to provide structural information on the degradants.

-

Gradient Elution: Develop a gradient elution method to separate compounds with a range of polarities. A typical starting gradient would be 5% to 95% B over 20-30 minutes.

-

Method Optimization: Analyze a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic). Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks. The goal is to have a specificity-demonstrating chromatogram where all peaks are baseline-separated.

Proposed Degradation Pathway

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The primary sites of reactivity are the secondary amine, the ether linkage, and the cyclopentane ring.

-

N-Oxidation: The secondary amine is susceptible to oxidation to form the corresponding N-oxide.

-

N-Demethylation: Oxidative or thermal stress can lead to the cleavage of the N-methyl bond, yielding (1R,3S)-3-methoxycyclopentan-1-amine.

-

O-Demethylation: Acidic conditions can promote the hydrolysis of the methoxy group to a hydroxyl group, forming (1R,3S)-3-(methylamino)cyclopentan-1-ol.

-

Ring Opening/Cleavage: Under harsh thermal or oxidative conditions, the cyclopentane ring itself may undergo cleavage.[21]

The structures of the degradation products would be elucidated using HPLC-MS/MS by analyzing their fragmentation patterns and comparing them to the parent compound.

Visualization of a Hypothetical Degradation Pathway

Caption: Hypothetical Degradation Pathways.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. By systematically applying the principles of thermal analysis and forced degradation studies in line with ICH guidelines, researchers can generate the critical data necessary to understand the intrinsic stability of this molecule. The development of a stability-indicating analytical method is a cornerstone of this process, ensuring that the quality, safety, and efficacy of any potential drug product can be monitored throughout its lifecycle. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Scientific and Technical.

- Forced Degrad

- Development of forced degradation and stability indicating studies of drugs—A review.

- Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. AKJournals.

- Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon.

- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.

- Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. ProQuest.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.

- Stability indicating HPLC method development - a review. (2025).

- Differential scanning calorimetry. Wikipedia.

- Analytical Methods. Japan Environment and Children's Study.

- This compound. Echemi.

- Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.

- (1R,3S)-3-Methoxycyclopentan-1-aMine CAS#: 1268522-02-6.

- A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi

- (a) Degradation pathway of the initially disclosed cyclopropeneimine....

- 3-Methoxycyclohexan-1-amine. PubChem.

- (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine. BOC Sciences.

- Microbial Degradation and Assimilation of n-Alkyl-Substituted Cycloparaffins.

- (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride. ChemScene.

- (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-aMine. Guidechem.

- Thermogravimetry. (2025). Chemistry LibreTexts.

- Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi

- Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.

- Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. MDPI.

- Thermogravimetric analysis (TGA) and derivative thermo-gravimetric....

- Rac-(1r,3r)-3-methoxy-n-methylcyclopentan-1-amine hydrochloride. PubChemLite.

- This compound hydrochloride. BLD Pharm.

- (1S,3R)-3-Methoxycyclopentan-1-amine. EvitaChem.

- (1R,3S)-3-methylcyclopentan-1-ol. PubChem.

Sources

- 2. Page loading... [wap.guidechem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. iajps.com [iajps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. akjournals.com [akjournals.com]

- 20. japsonline.com [japsonline.com]

- 21. Microbial Degradation and Assimilation of n-Alkyl-Substituted Cycloparaffins - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine in common organic solvents.

An In-depth Technical Guide to the Solubility of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a substituted cyclopentylamine derivative of interest in medicinal chemistry. By dissecting its molecular structure, we will establish a theoretical framework for predicting its behavior in a wide range of common organic solvents. This guide further presents a robust, standardized experimental protocol for the quantitative determination of its solubility, ensuring that researchers and drug development professionals can generate reliable and reproducible data essential for process optimization and formulation design.

Introduction: The Critical Role of Solubility in Process Chemistry

This compound (CAS No. 1268521-86-3) is a chiral synthetic intermediate whose structural motifs—a secondary amine, an ether, and a cyclopentyl ring—are prevalent in many biologically active molecules.[1] The efficiency of its synthesis, purification (e.g., crystallization), and subsequent reactions is intrinsically linked to its solubility in various organic media.[2] A thorough understanding of its solubility profile allows chemists to make informed decisions regarding solvent selection for reaction media, extractions, and purification strategies, ultimately impacting yield, purity, and process scalability.[3] This document serves as a foundational guide, combining theoretical predictions with practical, field-proven methodologies for determining the solubility of this compound and structurally related amines.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capabilities, and dispersion forces of both the solute and the solvent. The structure of this compound (Molecular Formula: C7H15NO) offers several key features that influence its solubility.[1]

-

Secondary Amine (-NHCH₃): The amine group is the most significant contributor to the molecule's polarity and basicity. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton allows it to also act as a hydrogen bond donor. This functionality suggests good solubility in polar protic solvents (e.g., alcohols) and aprotic polar solvents.[4][5] As an organic base, its solubility can be dramatically increased in acidic solutions through the formation of a water-soluble ammonium salt.[6]

-

Ether (-OCH₃): The methoxy group is a polar feature that can act as a hydrogen bond acceptor but not a donor. It contributes to the overall polarity of the molecule, enhancing its affinity for polar solvents.

-

Cyclopentyl Ring: This alicyclic, nonpolar hydrocarbon backbone is the primary lipophilic (hydrophobic) component of the molecule.[4] This feature promotes solubility in nonpolar and weakly polar organic solvents, such as diethyl ether, toluene, and hexane.[5]

Overall Prediction: The molecule presents a balance of polar (amine, ether) and nonpolar (cyclopentyl ring) characteristics. This amphiphilic nature suggests it will be broadly soluble in a wide range of organic solvents, with the possible exception of highly nonpolar alkanes where the polar groups may limit miscibility. Its solubility is expected to be highest in polar aprotic solvents and alcohols, where a combination of hydrogen bonding and dipole-dipole interactions can be maximized.

Predictive Solubility Profile in Common Organic Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of this compound at ambient temperature. These predictions serve as a starting point for experimental verification.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions with the amine and ether groups. |

| Isopropanol | High to Medium | Increased steric hindrance and alkyl character compared to methanol may slightly reduce solubility. | |

| Polar Aprotic | Acetonitrile (ACN) | High | Strong dipole-dipole interactions. Acetonitrile is a good hydrogen bond acceptor for the N-H group. |

| Dimethylformamide (DMF) | High | Excellent polar solvent and hydrogen bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong interactions with the solute. | |

| Ethers | Diethyl Ether | High to Medium | The compound shares structural similarity (ether linkage) and the amine group enhances polarity. Generally, all amines are soluble in diethyl ether.[5] |

| Tetrahydrofuran (THF) | High | Cyclic ether with good polarity, expected to be an excellent solvent. | |

| Halogenated | Dichloromethane (DCM) | High | A versatile solvent of intermediate polarity capable of dissolving a wide range of organic compounds. |

| Chloroform | High | Similar to DCM, effective at solvating the molecule. | |

| Aromatic | Toluene | Medium | The nonpolar aromatic ring can interact favorably with the cyclopentyl group, while its weak polarity can accommodate the polar groups. |

| Nonpolar | Hexane, Heptane | Low to Insoluble | Dominated by weak van der Waals forces. The polar amine and ether groups are likely to make the compound immiscible with purely aliphatic hydrocarbons. |

Standardized Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a compound in a specific solvent at a given temperature.[7] This protocol ensures a self-validating system by achieving equilibrium and employing a validated analytical method for quantification.

Materials and Reagents

-

This compound (solid or oil)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid or separate liquid phase will remain after equilibration. The presence of excess solute is critical for ensuring the solution is saturated.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.[7]

-

Sampling: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a pipette.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved microparticles. This step is crucial to prevent artificially high results.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or GC method. The choice of method depends on the compound's volatility and thermal stability. Given its structure, GC with a flame ionization detector (FID) or HPLC with a suitable detector (e.g., CAD, ELSD, or low-wavelength UV) would be appropriate.

-

Calculation: The solubility (S) is calculated using the following formula: S = C × D Where:

-

C is the concentration of the diluted sample determined by the analytical method (e.g., in mg/L).

-

D is the dilution factor (e.g., if 0.1 mL of filtrate was diluted to 10 mL, D = 100).

-

Advanced Solubility Prediction: A Note on Computational Models

While theoretical principles provide excellent qualitative guidance, quantitative prediction of solubility remains a significant challenge. Modern computational chemistry offers powerful tools to address this.[8] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) can be trained on large datasets of known solubility data to predict the solubility of new molecules.[8][9] These models use a set of calculated molecular descriptors that encode physicochemical properties to build a predictive relationship, often achieving accuracy close to the inherent noise in experimental data.[9] For high-stakes applications in late-stage drug development, employing such validated in-silico models can further refine solvent selection and process design.

Conclusion

This compound is predicted to be a versatile compound with good solubility in a broad range of polar protic, polar aprotic, and moderately nonpolar organic solvents, with limited solubility in nonpolar alkanes. This guide provides both a strong theoretical basis for this prediction and a detailed, robust experimental protocol for its quantitative verification. By applying the principles and methods outlined herein, researchers can efficiently determine the precise solubility data required for optimizing synthetic processes, designing purification schemes, and advancing drug development programs.

References

-

Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Available from: [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Available from: [Link]

-

Slideshare. Solvents used in pharmacy. Available from: [Link]

-

Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. Available from: [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. PubMed. Available from: [Link]

-

Liu, H., et al. (2019). Analysis of CO2 equilibrium solubility of seven tertiary amine solvents using thermodynamic and ANN models. ResearchGate. Available from: [Link]

-

Solubility of Things. Cyclopentylamine. Available from: [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. Available from: [Link]

-

ResearchGate. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available from: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

-

University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Organic solvents in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological activity of substituted N-methylcyclopentanamine derivatives.

An In-Depth Technical Guide to the Predicted Biological Activity of Substituted N-methylcyclopentanamine Derivatives

Foreword: Charting Unexplored Chemical Space

To the researchers, scientists, and pioneers of drug development, this document serves as a strategic guide to a chemical scaffold of untapped potential: substituted N-methylcyclopentanamine. Direct, comprehensive experimental data on the biological activities of this specific class of compounds remains nascent in publicly accessible literature. Therefore, this whitepaper adopts a predictive and deductive approach. By synthesizing structure-activity relationship (SAR) data from analogous chemical classes—including N-alkylated amines, cyclopentane-containing therapeutic agents, and other cyclic amines—we aim to illuminate the most promising avenues of investigation for N-methylcyclopentanamine derivatives. This guide is structured not as a retrospective summary, but as a forward-looking manual to empower researchers to logically design, synthesize, and validate novel therapeutic agents based on this versatile core.

The N-methylcyclopentanamine Scaffold: A Foundation for Diversity

The N-methylcyclopentanamine core combines several advantageous features for drug design. The cyclopentane ring offers a balance of conformational rigidity and flexibility, which can be crucial for optimizing binding to biological targets.[1] It serves as a non-polar scaffold that can be functionalized to explore specific interactions within a target's binding pocket. The secondary amine provides a key site for substitution, allowing for the modulation of properties like lipophilicity, basicity, and the introduction of pharmacophoric elements.

Our central hypothesis is that strategic substitutions at two key positions—the amine nitrogen (R¹) and the cyclopentane ring (R²)—can unlock a wide spectrum of biological activities.

Figure 1: Key substitution points on the N-methylcyclopentanamine scaffold.

Predicted Biological Activity I: Antimicrobial Agents

There is a strong theoretical basis for developing N-methylcyclopentanamine derivatives as novel antimicrobial agents, predicated on the known activities of other cationic and amphiphilic amines.

Mechanistic Hypothesis: Membrane Disruption and Beyond

Many antimicrobial amines function as cationic amphiphiles. Their positively charged amine headgroup interacts with the negatively charged components of bacterial membranes (e.g., phospholipids, teichoic acids), while the lipophilic tail inserts into and disrupts the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Figure 2: Hypothesized mechanism of membrane disruption by amphiphilic derivatives.

Structure-Activity Relationship (SAR) Postulates

-

N-Substitution (R¹): Drawing from studies on other N-alkyl amines, the length of a linear alkyl chain at the R¹ position is predicted to be a critical determinant of antimicrobial potency.[2][3] Chains of approximately 12 to 16 carbons are likely to provide the optimal balance of hydrophobicity for membrane insertion without becoming excessively lipophilic, which can lead to poor aqueous solubility or self-aggregation (a "cutoff effect").[3]

-

Ring Substitution (R²): While the core scaffold provides bulk, adding small alkyl or halogen groups to the cyclopentane ring could fine-tune lipophilicity and steric interactions with membrane components.

-

Cationic Nature: The secondary amine is expected to be protonated at physiological pH, providing the necessary positive charge. Quaternization of the nitrogen could create permanently cationic derivatives with potentially enhanced activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for quantifying the antimicrobial efficacy of synthesized derivatives.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Synthesized N-methylcyclopentanamine derivatives, dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

-

Negative control (broth and solvent only)

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of each derivative in the 96-well plate, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring absorbance at 600 nm.

Predictive Data Table

The following table is a template for organizing screening results based on the hypothesized SAR.

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| NMD-01 | -CH₃ (parent) | H | >256 | >256 |

| NMD-02 | -(CH₂)₁₁CH₃ | H | Predicted: 8-32 | Predicted: 16-64 |

| NMD-03 | -(CH₂)₁₅CH₃ | H | Predicted: 16-64 | Predicted: 32-128 |

| NMD-04 | -(CH₂)₁₁CH₃ | 3-Cl | Predicted: 4-16 | Predicted: 8-32 |

Predicted Biological Activity II: Anticancer Agents

The cyclopentane motif is present in several potent anticancer agents.[4][5][6] By incorporating moieties known to interact with cancer-specific targets, N-methylcyclopentanamine derivatives could be developed as novel cytotoxic or cytostatic agents.

Mechanistic Hypothesis: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The cyclopentyl group can serve as a scaffold to position functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors) that occupy the ATP-binding pocket of a target kinase, such as Src kinase.[4] Inhibition of these kinases can halt cell proliferation and induce apoptosis.

Structure-Activity Relationship (SAR) Postulates

-

N-Substitution (R¹): Large, rigid, and aromatic substituents at the R¹ position are predicted to be key for activity. Based on analogs, incorporating purine or phenyl moieties could facilitate π-stacking and hydrogen bonding interactions within a kinase active site.[4]

-

Ring Substitution (R²): Attaching heterocyclic or aromatic groups to the cyclopentane ring could provide additional vectors for target engagement, potentially improving potency and selectivity. The cyclopentane ring itself would function to hold these interacting moieties in an optimal geometric orientation for binding.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, A549 - lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized derivatives dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Multi-well plate reader (570 nm)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the purple solution at 570 nm. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Predicted Biological Activity III: NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity and memory.[7][8] Its dysfunction is implicated in numerous neurological disorders. Antagonists of the NMDA receptor, such as memantine, are used clinically for conditions like Alzheimer's disease.[9][10] The cyclic amine structure of N-methylcyclopentanamine makes it a plausible scaffold for developing new NMDA receptor modulators.

Mechanistic Hypothesis: Channel Blockade

Uncompetitive NMDA receptor antagonists often act by physically blocking the open ion channel pore. The size, shape, and charge of the molecule are critical for this interaction. A substituted N-methylcyclopentanamine derivative, if it can access the channel, could lodge within the pore, preventing the influx of Ca²⁺ and mitigating excitotoxicity.

Figure 3: A proposed workflow for the discovery and development of bioactive derivatives.

Structure-Activity Relationship (SAR) Postulates

-

Size and Lipophilicity: The overall size and lipophilicity of the molecule will dictate its ability to access the binding site within the channel. The cyclopentane ring provides a suitable hydrophobic core.

-

Amine Group: The protonated amine is crucial for potential interactions with negatively charged residues within the channel pore.

-

Substituents: Substituents on the ring (R²) could provide additional stabilizing interactions (e.g., van der Waals, hydrogen bonding) with the channel lining, thereby increasing binding affinity and residence time.

Protocol: [³H]MK-801 Radioligand Binding Assay

This assay measures the ability of a test compound to displace the binding of a known radiolabeled uncompetitive antagonist, [³H]MK-801, from its site within the NMDA receptor channel.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

[³H]MK-801 (radioligand)

-

Glutamate and Glycine (to open the channel)

-

Synthesized derivatives and unlabeled MK-801 (for non-specific binding)

-

Glass fiber filters and a cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In test tubes, combine the cortical membranes, glutamate (10 µM), and glycine (10 µM) in assay buffer.

-

Compound Addition: Add varying concentrations of the test compound. For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Ligand Addition: Add [³H]MK-801 to all tubes at a final concentration near its K_d (e.g., 1-2 nM).

-

Incubation: Incubate at room temperature for 2-4 hours to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific [³H]MK-801 binding at each concentration of the test compound. Determine the IC₅₀ value, which can be converted to an inhibition constant (K_i).

Conclusion and Future Directions

The N-methylcyclopentanamine scaffold represents a promising, yet underexplored, foundation for the development of new therapeutic agents. This guide has laid out a logical, evidence-based framework for pursuing three distinct biological activities: antimicrobial, anticancer, and neurological modulation. By leveraging the structure-activity relationship principles derived from analogous compound classes, researchers can strategically design and synthesize derivative libraries with a higher probability of success. The experimental protocols provided herein offer the direct, validated methodologies required to test these hypotheses and transform predictive science into tangible results. The path forward involves a systematic and iterative process of synthesis, screening, and optimization, as outlined in our proposed workflow, to unlock the full therapeutic potential of this versatile chemical core.

References

A consolidated list of all sources cited within this technical guide.

-

Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498. [Link]

-

Reddy, T. S., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Frontiers in Pharmacology, 14. [Link]

-

K-K, A., & A, A. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. [Link]

-

K, P., et al. (2024). Structural Analysis and Activity Correlation of Amphiphilic Cyclic Antimicrobial Peptides Derived from the [W4R4] Scaffold. MDPI. [Link]

-

Tezeva, P. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 266, 116103. [Link]

-

St-Denis, C., et al. (2020). Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase. Nature Chemistry, 12(12), 1144-1152. [Link]

-

Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-63. [Link]

-

Unknown. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

A, S., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

-

Kabara, J., Conley, A., & Truant, J. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Semantic Scholar. [Link]

-

Ismail, M. F., et al. (1998). Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. Pharmazie, 53(1), 24-8. [Link]

-

Rana, P., et al. (2023). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 30(33), 3698-3725. [Link]

-

Antonucci, I., et al. (2011). Pro-apoptotic activity of cyclopentenone in cancer cells. Toxicology in Vitro, 25(1), 184-91. [Link]

-

Kumar, P., et al. (2011). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 966-9. [Link]

-

Zhang, M., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10). [Link]

-

M, L., et al. (2023). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. MDPI. [Link]

-

Zhang, M., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10), 1658. [Link]

-

Carmi, C., et al. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Journal of Medicinal Chemistry, 58(21), 8573-88. [Link]

-

Folch, J., et al. (2012). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 9(6), 746-58. [Link]

-

Tatem, S. J., et al. (2014). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 58(12), 7349-55. [Link]

-

Folch, J., et al. (2012). N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease. Current Alzheimer Research, 9(6), 746-58. [Link]

-

Unknown. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]

- 8. mdpi.com [mdpi.com]

- 9. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Cyclopentanamines: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The cyclopentanamine scaffold, a five-membered carbocyclic ring bearing a chiral amine group, has emerged as a cornerstone in contemporary drug discovery. Its unique combination of conformational rigidity and flexibility, coupled with the stereochemical diversity offered by the chiral amine, makes it a "privileged structure" for engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, stereochemical control, and diverse applications of chiral cyclopentanamines in medicinal chemistry. We will delve into their critical roles as enzyme inhibitors, antiviral agents, and modulators of protein-protein interactions, supported by quantitative biological activity data and detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, highlighting the immense potential of this versatile molecular framework.

PART 1: The Significance of Chirality and the Cyclopentane Framework

Chirality is a fundamental concept in medicinal chemistry, as the stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] The human body, being inherently chiral, often interacts preferentially with one enantiomer of a drug, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even cause adverse effects.[1][3] The cyclopentane ring, a common motif in natural products and bioactive molecules, offers a unique balance of structural pre-organization and conformational adaptability, which is highly advantageous for optimizing interactions with biological targets.[4][5] The introduction of a chiral amine to this scaffold further enhances its utility, providing a key interaction point for hydrogen bonding and salt bridge formation, which are crucial for molecular recognition.

PART 2: Therapeutic Applications of Chiral Cyclopentanamines

The versatility of the chiral cyclopentanamine scaffold has led to its incorporation into a wide range of therapeutic agents.

2.1 Antiviral Agents: Neuraminidase Inhibitors

A prominent example of the successful application of chiral cyclopentanamines is in the development of influenza neuraminidase inhibitors. These drugs prevent the release of new viral particles from infected cells by blocking the active site of the neuraminidase enzyme. Several potent cyclopentane-based inhibitors, such as RWJ-270201 (Peramivir), have demonstrated efficacy comparable to or greater than established drugs like Oseltamivir and Zanamivir.[4][6][7][8] The cyclopentane core serves as a scaffold to correctly position the key functional groups, including the chiral amine, for optimal binding to the enzyme's active site.

Table 1: In Vitro Anti-influenza Virus Activities of Cyclopentane Neuraminidase Inhibitors

| Compound | EC₅₀ (µM) vs. Influenza A (H1N1) | EC₅₀ (µM) vs. Influenza A (H3N2) | EC₅₀ (µM) vs. Influenza B |

| RWJ-270201 | 0.01 - 0.04 | 0.01 - 0.03 | 0.01 - 0.02 |

| Zanamivir | 0.01 - 0.02 | 0.01 - 0.02 | 0.04 - 0.08 |

| Oseltamivir Carboxylate | 0.001 - 0.004 | 0.002 - 0.008 | 0.03 - 0.09 |

Data compiled from literature sources.[6][7]

2.2 Anticancer Agents